3'-Chloro-3-phenylpropiophenone
Overview
Description
3’-Chloro-3-phenylpropiophenone is an organic compound . It is a key intermediate in the synthesis of drugs such as bupropion hydrochloride, dapoxetine, and maraviroc . It can be mainly used in laboratory organic synthesis and chemical production processes .
Synthesis Analysis
The synthesis of 3’-Chloro-3-phenylpropiophenone involves several steps. It starts from 3’-chloro-propiophenone, which is brominated to form an alpha-bromoketone. This is then subjected to nucleophilic displacement with t-butylamine and treated with hydrochloric acid to give 3’-Chloro-3-phenylpropiophenone as the hydrochloride salt .Molecular Structure Analysis
The molecular formula of 3’-Chloro-3-phenylpropiophenone is C15H13ClO . The average mass is 244.72 Da .Chemical Reactions Analysis
3’-Chloro-3-phenylpropiophenone can undergo various chemical reactions. For instance, it can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize 1-(3-Chlorophenyl)-1-phenyl-1-propanol by phenylation with diphenylzinc in the presence of dihydroxy bis(sulfonamide) ligand .Scientific Research Applications
Pharmacological and Biological Applications
Phenolic Compounds' Biological and Pharmacological Effects : Studies highlight the extensive practical, biological, and pharmacological effects of phenolic compounds, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. These findings suggest that 3'-Chloro-3-phenylpropiophenone, by virtue of being a phenolic compound, might also exhibit similar properties and could potentially be explored for these applications (Naveed et al., 2018).
Anticancer Potential of Cinnamic Acid Derivatives : The anticancer potentials of cinnamic acid derivatives, which share a structural feature with phenylpropiophenones, were discussed. Their role as traditional and recent synthetic antitumor agents suggests that derivatives of 3'-Chloro-3-phenylpropiophenone could also be studied for similar applications (De et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVILMJBYSLZBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476046 | |
Record name | 3'-CHLORO-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-phenylpropiophenone | |
CAS RN |
388091-63-2 | |
Record name | 3'-CHLORO-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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